[(1-methyl-1H-pyrazol-5-yl)methyl](3-methylbutyl)amine
Description
Molecular Formula: C₁₁H₂₁N₃ (as per and ).
Molecular Weight: 195.30 () or 245.33 (; discrepancy likely due to different substituents or data sources).
Structure: The compound consists of a 1-methylpyrazole core with a methylbutylamine group attached via a methylene bridge at the 5-position. The 3-methylbutyl substituent introduces a branched aliphatic chain, influencing lipophilicity and steric bulk.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-9(2)4-6-11-8-10-5-7-12-13(10)3/h5,7,9,11H,4,6,8H2,1-3H3 |
InChI Key |
SJOFFSXJROBNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=NN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Substitution at the 1-Position: The methyl group can be introduced at the 1-position of the pyrazole ring through alkylation. This can be achieved by reacting the pyrazole with methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the 3-Methylbutylamine Group: The final step involves the introduction of the 3-methylbutylamine group at the 5-position of the pyrazole ring. This can be done through a nucleophilic substitution reaction using 3-methylbutylamine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of (1-methyl-1H-pyrazol-5-yl)methylamine follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in reactions typical of amines and pyrazole heterocycles:
Nucleophilic Reactions
-
Alkylation/Acylation : The amine group reacts with alkyl halides or acylating agents (e.g., acyl chlorides) to form quaternary ammonium salts or amides.
-
Electrophilic substitution : The pyrazole ring undergoes electrophilic attack at position 3 or 4, depending on substituent effects.
Reductive Amination
A critical pathway for secondary amine formation:
-
Imine formation : Amine reacts with aldehyde to form an imine intermediate.
-
Reduction : NaBH4 or catalytic hydrogenation reduces the imine to the amine .
Pyrazole Ring Reactivity
The pyrazole ring’s reactivity is influenced by:
-
Substituent effects : The 1-methyl group stabilizes the ring and directs electrophilic attack.
-
Electron distribution : Nitrogen atoms in the ring may participate in hydrogen bonding or coordination chemistry.
Reactivity Factors
The compound’s reactivity is modulated by:
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have demonstrated the compound's potential in cancer therapy. For instance, it has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values as low as 3.79 µM. The compound induces apoptosis in cancer cells, making it a candidate for further development in anticancer treatments.
Antimicrobial Effects
(1-methyl-1H-pyrazol-5-yl)methylamine has been investigated for its antimicrobial properties. Research indicates that it may inhibit the growth of certain pathogens by interacting with microbial enzymes, thus presenting a potential therapeutic avenue for treating infections.
Anti-inflammatory Activity
The structural characteristics of this compound suggest it could modulate inflammatory pathways. Pyrazole derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.
Case Studies
Case Study 1: Anticancer Screening
In a phenotypic screening study, derivatives of (1-methyl-1H-pyrazol-5-yl)methylamine were assessed for their ability to inhibit cancer cell growth. The results indicated that this compound effectively induced apoptosis and significantly inhibited cell proliferation across multiple cancer cell lines.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an enzyme inhibitor. It demonstrated substantial inhibition against specific metabolic enzymes, which may lead to therapeutic applications in metabolic disorders. The findings suggest that further exploration into its mechanism of action could unveil additional benefits.
Synthesis Methodologies
The synthesis of (1-methyl-1H-pyrazol-5-yl)methylamine typically involves straightforward organic reactions that allow for the introduction of various functional groups. The compound can serve as a building block for synthesizing more complex heterocyclic compounds, expanding its utility in organic chemistry.
Table: Summary of Biological Activities and Applications
| Activity | Details |
|---|---|
| Anticancer | Significant cytotoxicity against MCF7 and NCI-H460 cell lines; induces apoptosis. |
| Antimicrobial | Potential inhibition of pathogen growth through enzyme interaction. |
| Anti-inflammatory | Modulation of inflammatory pathways; potential use in treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a. [(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine ()
- Molecular Formula : C₁₂H₁₄BrN₃.
- Key Differences : Replaces the 3-methylbutyl group with a bromophenyl-substituted methyl group.
b. 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine ()
- Molecular Formula : C₁₁H₁₃ClN₄.
c. 1-(Sec-butyl)-3-methyl-1H-pyrazol-5-amine ()
- Molecular Formula : C₈H₁₅N₃.
- Key Differences : Shorter branched alkyl chain (sec-butyl vs. 3-methylbutyl) reduces steric hindrance and lipophilicity (clogP ~1.5 vs. ~2.5 estimated for the target compound).
Amine Side-Chain Modifications
a. N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ()
- Molecular Formula : C₁₀H₁₅N₅.
- Key Differences : Pyridinyl substitution at the 3-position and ethylamine side chain.
- Implications : The pyridine ring enhances solubility in polar solvents and may confer metal-chelating properties. ESIMS data (m/z 203 [M+H]⁺) suggests distinct fragmentation patterns compared to the target compound .
b. N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ()
- Molecular Formula : C₁₃H₁₈N₅.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |
|---|---|---|---|---|
| (1-Methyl-1H-pyrazol-5-yl)methylamine | C₁₁H₂₁N₃ | 195.30–245.33 | 3-Methylbutyl | High lipophilicity, branched chain |
| [(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine | C₁₂H₁₄BrN₃ | 285.18 | 3-Bromophenyl | Aromatic, π-π interactions |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C₁₀H₁₅N₅ | 203.26 | Pyridinyl, ethylamine | Polar solubility, chelation potential |
| 1-(Sec-butyl)-3-methyl-1H-pyrazol-5-amine | C₈H₁₅N₃ | 153.22 | Sec-butyl | Reduced steric hindrance |
Biological Activity
(1-methyl-1H-pyrazol-5-yl)methylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential antimicrobial and anticancer properties, mechanisms of action, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted at the 1-position with a methyl group, linked to a 3-methylbutylamine moiety. This structural configuration contributes to its chemical reactivity and biological activity.
Chemical Structure
- Molecular Formula : C10H16N4
- Molecular Weight : 192.26 g/mol
Antimicrobial Properties
Research indicates that (1-methyl-1H-pyrazol-5-yl)methylamine exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Membrane disruption |
| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest it may inhibit the proliferation of cancer cells through various mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase, effectively halting cancer cell division.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Apoptosis induction |
The biological effects of (1-methyl-1H-pyrazol-5-yl)methylamine are attributed to its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and triggering downstream biological effects. Key pathways affected include those involved in cell signaling and apoptosis regulation.
Synthesis Methods
The synthesis typically involves a reductive amination process using 1-methyl-1H-pyrazole-5-carbaldehyde and 3-methylbutylamine. The reaction employs reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like methanol or ethanol, yielding a product with significant purity after purification techniques like recrystallization or chromatography .
Case Studies and Research Findings
Several studies have highlighted the compound's potential in various therapeutic applications:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its utility as an antimicrobial agent .
- Cancer Cell Proliferation : Research conducted on HeLa cells indicated that treatment with (1-methyl-1H-pyrazol-5-yl)methylamine led to significant reductions in cell viability, corroborating its potential as an anticancer agent .
- Mechanistic Insights : Investigations into the mechanistic pathways revealed that the compound activates caspase-dependent apoptotic pathways in cancer cells, providing insights into its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-methyl-1H-pyrazol-5-yl)methylamine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives with acid chlorides in dry dichloromethane under inert conditions. Triethylamine is used as a base, and reaction progress is monitored by TLC. Purification via column chromatography (silica gel, hexane:ethyl acetate) yields high-purity products .
- Optimization : Adjusting stoichiometry (e.g., 1.0–1.2 equivalents of acid chloride), temperature (0–5°C for exothermic steps), and solvent-free conditions (as in pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione syntheses) can enhance yields .
Q. How can the structure and purity of (1-methyl-1H-pyrazol-5-yl)methylamine be confirmed experimentally?
- Analytical Techniques :
- NMR : H and C NMR spectra identify substituents (e.g., methylbutylamine protons at δ 0.71–0.92 ppm, pyrazole protons at δ 5.02–6.95 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives) .
- IR Spectroscopy : Peaks at 3250 cm (N-H stretch) and 1683 cm (C=O) validate functional groups .
Advanced Research Questions
Q. What strategies are effective for evaluating the antimicrobial activity of this compound, and how can bioassay data be interpreted?
- Assay Design : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
- Data Interpretation : Compare MIC values to reference antibiotics (e.g., ciprofloxacin). Substitutions on the pyrazole ring (e.g., nitro groups) correlate with enhanced activity due to increased electrophilicity .
Q. How can computational modeling predict the pharmacological potential of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin for anticancer activity). The pyrazole ring’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the benzamide moiety improve inhibitory effects on carbonic anhydrase II .
Q. What advanced analytical techniques resolve contradictions in spectral or crystallographic data?
- Crystallography : Refine structures using SHELXL (SHELX suite) for high-resolution X-ray data. WinGX/ORTEP visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .
- Troubleshooting : If NMR signals overlap, use H-C HSQC or DEPT-135 experiments to assign quaternary carbons and resolve stereochemical ambiguities .
Q. How do structural modifications influence the compound’s bioactivity and selectivity?
- SAR Insights :
- Amine Substituents : Replacing methylbutyl with cyclopropyl groups increases membrane permeability, enhancing antimicrobial activity .
- Pyrazole Position : 5-Amino derivatives show higher tubulin inhibition (IC < 1 μM) compared to 3-amino isomers due to better steric alignment with the colchicine-binding site .
Methodological Best Practices
- Synthesis : Prioritize solvent-free or microwave-assisted methods to reduce reaction times and improve atom economy .
- Data Reproducibility : Report detailed NMR acquisition parameters (e.g., 400 MHz, CDCl) and purity thresholds (e.g., ≥95% by HPLC) .
- Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing (e.g., BSL-2 for pathogenic strains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
